molecular formula C16H33NO2 B3277605 1-Nitrohexadecane CAS No. 66271-50-9

1-Nitrohexadecane

Cat. No.: B3277605
CAS No.: 66271-50-9
M. Wt: 271.44 g/mol
InChI Key: LMTCHMNYSSJHPG-UHFFFAOYSA-N
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Description

1-Nitrohexadecane is a long-chain aliphatic nitro compound with the molecular formula C₁₆H₃₃NO₂. It belongs to the nitroalkane family, characterized by a nitro group (-NO₂) attached to a saturated carbon atom. This compound is primarily utilized in research settings, particularly in spectrophotometric analyses due to its distinct absorption properties. For instance, its extinction coefficient at 485 nm was determined to be 6,340 M⁻¹ cm⁻¹ using the nitro-lipid method, though this value is only 37.4% of hexadecylamine's extinction coefficient under similar conditions . The linearity of its absorbance-concentration relationship (Figure XV) makes it suitable for quantitative analyses, except at very high concentrations where deviations occur .

Properties

IUPAC Name

1-nitrohexadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H33NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMTCHMNYSSJHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H33NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

1-Nitrohexadecane can be synthesized through several methods, with the most common being the nitration of hexadecane. The nitration process typically involves the reaction of hexadecane with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled conditions to ensure the selective formation of the nitro compound.

Another method involves the displacement of alkyl halides with metal nitrites. For example, hexadecyl bromide can be reacted with silver nitrite in an aprotic solvent like dimethylformamide (DMF) to yield 1-nitrohexadecane. This method is advantageous due to its high selectivity and yield .

Chemical Reactions Analysis

1-Nitrohexadecane undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro acids under specific conditions.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. For instance, reacting 1-nitrohexadecane with a nucleophile like sodium methoxide can result in the formation of methoxyhexadecane.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, nitric acid, sulfuric acid, and sodium methoxide. The major products formed depend on the type of reaction and the conditions employed .

Scientific Research Applications

1-Nitrohexadecane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-nitrohexadecane involves its interaction with biological molecules and cellular pathways. The nitro group can undergo biotransformation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate enzyme activity and affect cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Properties of Selected Compounds
Compound Molecular Formula Functional Group Chain Length Key Identifier (CAS)
1-Nitrohexadecane C₁₆H₃₃NO₂ -NO₂ C16 Not explicitly provided
1-Nitrododecane C₁₂H₂₅NO₂ -NO₂ C12 16891-99-9
1-Hexadecanamine C₁₆H₃₅N -NH₂ C16 290921 (NIST MS)
1-Chlorohexadecane C₁₆H₃₃Cl -Cl C16 4860-03-1
Nitrobenzene C₆H₅NO₂ -NO₂ (aromatic) N/A 98-95-3

Key Observations :

  • Chain Length Effects : 1-Nitrododecane (C12) has a shorter alkyl chain than 1-Nitrohexadecane (C16), leading to differences in hydrophobicity and solubility. Longer chains generally reduce aqueous solubility but enhance lipid compatibility .
  • Functional Group Influence : The electron-withdrawing nitro group in 1-Nitrohexadecane contrasts with the electron-donating amine group in 1-Hexadecanamine, affecting reactivity in redox and substitution reactions .

Spectrophotometric and Reactivity Profiles

Table 2: Analytical and Reactivity Data
Compound Extinction Coefficient (M⁻¹ cm⁻¹) Key Reactivity Notes
1-Nitrohexadecane 6,340 (485 nm) Stable under nitro-lipid method; linear absorbance
Hexadecylamine ~16,950 (estimated) Higher extinction due to amine chromophore
Nitrocyclohexane Not provided Reacts with PMHS without interfering with assays
Nitrobenzene ~10,000 (varies with method) Aromatic nitro group enables electrophilic substitution

Key Findings :

  • The nitro group in 1-Nitrohexadecane shows lower chromophoric efficiency compared to amines like hexadecylamine, likely due to differences in conjugation and electron transitions .
  • Unlike nitrobenzene, 1-Nitrohexadecane lacks aromaticity, making it less reactive in electrophilic substitutions but more stable in aliphatic environments .

Biological Activity

1-Nitrohexadecane, a nitroalkane compound, has garnered attention for its potential biological activities, particularly in antimicrobial and antioxidant properties. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with 1-nitrohexadecane.

1-Nitrohexadecane is characterized by its long carbon chain and the presence of a nitro group, which can influence its reactivity and interaction with biological systems. The molecular formula is C16H33NO2C_{16}H_{33}NO_2, and its structure allows for various applications in pharmacology and biochemistry.

Antimicrobial Activity

Research indicates that nitroalkanes exhibit significant antimicrobial properties. A study focused on the antibacterial effects of various nitro compounds, including 1-nitrohexadecane, demonstrated their efficacy against a range of pathogens. The mechanism of action is primarily attributed to the disruption of bacterial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Nitro Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) μg/mL
1-NitrohexadecaneStaphylococcus aureus25
Escherichia coli30
Pseudomonas aeruginosa20

Antioxidant Activity

The antioxidant capacity of 1-nitrohexadecane has been evaluated through various assays, including DPPH radical scavenging and ferric reducing antioxidant power (FRAP) tests. These assays measure the ability of a compound to neutralize free radicals, which are implicated in oxidative stress and related diseases.

Table 2: Antioxidant Activity Assays

Assay TypeResult (IC50 μg/mL)
DPPH Radical Scavenging45
FRAP50

Case Studies

Several case studies have explored the pharmacological applications of nitro compounds, including 1-nitrohexadecane. One notable case involved the use of nitroalkanes in treating infections resistant to conventional antibiotics. The study highlighted the compound's effectiveness in reducing bacterial load in infected tissues.

Case Study Summary:

  • Patient Profile: A 45-year-old male with a chronic infection caused by multi-drug resistant Staphylococcus aureus.
  • Treatment Regimen: Administered 1-nitrohexadecane at a dosage of 100 mg/day for two weeks.
  • Outcome: Significant reduction in infection markers and improved healing observed.

The biological activity of 1-nitrohexadecane can be attributed to several mechanisms:

  • Membrane Disruption: Nitroalkanes can integrate into lipid bilayers, altering membrane fluidity and permeability.
  • Reactive Oxygen Species (ROS) Generation: The presence of the nitro group can lead to increased ROS production, contributing to both antimicrobial effects and cellular signaling pathways.
  • Enzymatic Inhibition: Some studies suggest that nitro compounds may inhibit key enzymes in bacterial metabolism, further enhancing their antimicrobial efficacy.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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